Sulfur tetrafluoride
Description
This compound is a sulfur coordination entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrafluoro-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4S/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMQWEPBXSHHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FS(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4S | |
| Record name | SULFUR TETRAFLUORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | sulfur tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893074 | |
| Record name | Sulfur tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893074 | |
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Molecular Weight |
108.06 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur tetrafluoride is a colorless gas with a distinct sulfur odor. It is highly toxic by inhalation and a strong irritant to skin, eyes and mucous membranes. It reacts vigorously with water and acids to yield toxic fluoride and sulfur oxide fumes and an acidic solution. Sulfur tetrafluoride is heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. It is used as a fluoridizing agent and as an oil repellent., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a distinct sulfur odor., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
-40 °F at 760 mmHg (EPA, 1998), -38 °C, -40 °C, -41 °F | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Reacts with water (NIOSH, 2023), Freely sol in benzene, Solubility in water: reaction, Reacts | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.95 at -108 °F (EPA, 1998) - Denser than water; will sink, Liquid at -78 °C: 1.95 g/mL; solid at -183 °C: 2.349 g/mL, 1.95 at -108 °F, 3.78(relative gas density) | |
| Record name | SULFUR TETRAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/656 | |
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| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |
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Vapor Density |
3.78 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.78 (Air = 1), Relative vapor density (air = 1): 3.78, 3.78 | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
10.5 atm at 70 °F (NIOSH, 2023), 1.522X10+4 mm Hg (2.0219 Pa) at 25 °C, 10.5 atm at 70 °F, (70 °F): 10.5 atm | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
Colorless gas | |
CAS No. |
7783-60-0 | |
| Record name | SULFUR TETRAFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfur tetrafluoride | |
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| Record name | Sulfur tetrafluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | Sulfur fluoride (SF4), (T-4)- | |
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| Record name | Sulphur tetrafluoride | |
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| Record name | SULFUR TETRAFLUORIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SULFUR TETRAFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/656 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur tetrafluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WT493E00.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-191 °F (EPA, 1998), -121.0 °C, -124 °C, -185 °F | |
| Record name | SULFUR TETRAFLUORIDE | |
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Historical Context and Evolution of Sulfur Tetrafluoride Research
Early Investigations and Initial Synthesis Challenges
The initial investigations into sulfur tetrafluoride were fraught with difficulties, leading to doubts about its stability and purity. Information about the first synthesis of SF₄ emerged in 1929, when it was reported that SF₄ could be produced by the interaction of elemental sulfur with cobalt(III) fluoride (B91410) (CoF₃) in the presence of cobalt(II) fluoride (CoF₂) acs.orgvaia.com. However, subsequent attempts to replicate these results often failed, and the purity of the synthesized product was questionable, with the composition of reaction products being highly dependent on reaction parameters such as the ratio of reactants and the process rate acs.orgvaia.comtcichemicals.com. Consequently, the very existence of SF₄ in a pure state was doubted by many researchers until the mid-20th century researchgate.netorganicreactions.org.
Early synthetic efforts also explored the reaction of sulfur with uranium hexafluoride (UF₆), which yielded SF₄ with a purity of approximately 96% fluorine1.ru. Another approach involved the reaction of sulfur chlorides (such as SCl₂ and S₂Cl₂) with fluorinating agents like nitrosyl fluoride (NOF) or its complexes with hydrogen fluoride (HF) fluorine1.ru. The reaction of sulfur with elemental fluorine, a more direct route, was also investigated. In 1947, Schumb and colleagues reported that reacting sulfur with fluorine at higher temperatures predominantly produced sulfur hexafluoride (SF₆), with only small amounts of lower sulfur fluorides, including SF₄ google.com.
A significant early development was the synthesis of SF₄ from sulfur dichloride (SCl₂) and sodium fluoride (NaF) in acetonitrile (B52724) at temperatures between 70-80 °C, which became a primary laboratory method by the late 1950s and early 1960s due to its relative simplicity and good product quality fluorine1.ru.
Pioneering Discoveries and Characterization Milestones
A pivotal moment in SF₄ research occurred in 1950 when it was unequivocally synthesized through the electrical decomposition of trifluoromethylsulfur pentafluoride researchgate.netorganicreactions.org. This breakthrough paved the way for the preparation of gram amounts of SF₄ by 1955, transforming it from a chemically elusive substance into a viable compound for further study researchgate.netorganicreactions.org. This advancement directly led to the discovery of its remarkable fluorinating capabilities, particularly its ability to selectively replace carbonyl oxygen atoms with fluorine researchgate.netorganicreactions.org.
In 1959, SF₄ was identified as the first deoxyfluorinating agent at Dupont's Experimental Station, marking a significant milestone in its chemical application acs.org. Researchers began to determine its fundamental physical properties, which were crucial for understanding its behavior and handling.
Table 1: Key Physical Properties of this compound (SF₄)
| Property | Value | Unit | Reference |
| Molecular Mass | 108.055 | g/mol | fluorine1.rufluorine1.ru |
| Boiling Point | -38.0 | °C | fluorine1.rufluorine1.ru |
| Melting Point | -121.0 | °C | fluorine1.rufluorine1.ru |
| Density (liquid) | 1.919 | g/cm³ | fluorine1.rufluorine1.ru |
| Vapor Pressure | 2.0219 | MPa (at 25 °C) | fluorine1.rufluorine1.ru |
The structure of SF₄ was also elucidated, revealing a see-saw molecular geometry due to the presence of one lone pair of electrons on the central sulfur atom wikipedia.org. This unique geometry, arising from sp³d hybridization of the sulfur atom, significantly influences its reactivity vaia.comallen.in.
Development of Foundational Understanding of SF4 Chemistry
The period following the 1955 breakthrough saw a rapid expansion in the understanding of SF₄'s chemical properties and applications. Its most significant contribution lies in its role as a versatile deoxyfluorinating agent, capable of selectively replacing oxygen atoms in carbonyl groups (C=O) and hydroxyl groups (C-OH) with fluorine atoms acs.orgresearchgate.netorganicreactions.org. This capability allows for the conversion of carboxylic acids, aldehydes, and ketones into their corresponding fluorinated derivatives, such as –CF₃, –CHF₂, and –CF₂– groups, respectively acs.org.
Research also revealed SF₄'s amphoteric nature, exhibiting both Lewis acidic and basic reactivities. It can form adducts with Lewis bases, such as pyridine (B92270) and its derivatives, and react with fluoride acceptors to form cations like [SF₃]⁺ and with fluoride donors to form anions like [SF₅]⁻ researchgate.netcore.ac.ukuleth.canih.govresearchgate.net. These interactions have provided insights into the bonding modalities of sulfur-fluorine compounds.
The development of industrial production methods also progressed significantly. By the early 1980s, yields for SF₄ production from elemental sulfur and fluorine had increased from the initial 40% to nearly 88.6% through advancements in process technology and reactor design fluorine1.ru. Industrial processes, such as the direct fluorination of molten sulfur, achieved yields up to 97% with high product purity fluorine1.ru. Methods involving sulfur chlorides and polyhydrofluoride complexes also contributed to more efficient production fluorine1.ru.
SF₄'s utility extended to the synthesis of fluorinated organic compounds crucial for the pharmaceutical, agrochemical, and materials industries jst.go.jpcognitivemarketresearch.com. Furthermore, SF₄ serves as a precursor for the synthesis of other fluorinating agents, such as diethylaminosulfur trifluoride (DAST), which offers improved handling characteristics compared to gaseous SF₄ acs.orgtcichemicals.com. The ongoing exploration of SF₄ chemistry continues to uncover new applications and synthetic pathways, solidifying its importance in modern chemistry.
Table 2: Selected Early Synthesis Methods for this compound (SF₄)
| Method | Year(s) | Key Researchers/Notes | Yield (%) | Purity (%) |
| Sulfur + Cobalt(III) Fluoride (CoF₃) in presence of CoF₂ | 1929 | First reported synthesis; attempts to repeat often failed; purity questionable. | N/A | Doubtful |
| Sulfur + Uranium Hexafluoride (UF₆) | - | Yields 69-78% SF₄ with 96% purity. | 69-78 | 96 |
| Sulfur + Fluorine (diluted with N₂) on glass surface (low temp.) | 1955 | Brown and Robinson; initial yield 40%; later refined to 88.6%. | 40 (initial) | N/A |
| Sulfur + Fluorine/Oxygen mixture | - | Yields SF₄ (up to 80.7%) and SO₂F₂ (up to 70%) depending on conditions. | Up to 80.7 | N/A |
| Sulfur Dichloride (SCl₂) + Sodium Fluoride (NaF) in acetonitrile | Late 50s-Early 60s | Became a main laboratory method; 90% purity after distillation. | N/A | 90 |
| Sulfur Dichloride (SCl₂) + Pyridine polyhydrofluoride complex (Py(HF)ₓ) | Late 70s-Early 80s | Developed in Japan for industrial technology; produced SF₄ with 96.3% purity. | N/A | 96.3 |
| Direct Fluorination of Molten Sulfur | - | Industrial method; temperatures 140-180 °C; F/S ratio 1/5; max yield 98.6% (SF₄ content up to 98%). | Up to 98.6 | Up to 98 |
| Direct Fluorination of Molten Sulfur | - | Industrial method; temperatures 310-350 °C; yields up to 97%. | Up to 97 | High |
Compound Name List:
this compound (SF₄)
Sulfur hexafluoride (SF₆)
Sulfur dichloride (SCl₂)
Sulfur dichloride (S₂Cl₂)
Nitrosyl fluoride (NOF)
Hydrogen fluoride (HF)
Cobalt(III) fluoride (CoF₃)
Cobalt(II) fluoride (CoF₂)
Uranium hexafluoride (UF₆)
Sodium fluoride (NaF)
Pyridine (Py)
Diethylaminosulfur trifluoride (DAST)
Synthetic Methodologies for Sulfur Tetrafluoride Production
Direct Fluorination Routes of Elemental Sulfur
One of the primary methods for producing sulfur tetrafluoride involves the direct reaction of elemental sulfur with elemental fluorine (F₂). This process can be carried out under various conditions, with temperature and the ratio of reactants being critical factors influencing yield and product purity.
Low-Temperature Fluorination: Elemental sulfur can be reacted with fluorine gas at low temperatures, typically around -78 °C, often in the presence of an inert solvent like trichlorofluoromethane (B166822) (CFCl₃) thieme-connect.decollectionscanada.gc.cafluorine1.ru. This method helps to control the highly exothermic reaction and can yield SF4 with good purity.
High-Temperature Fluorination: Alternatively, the reaction can be conducted at elevated temperatures, ranging from 120 °C to 350 °C or even higher, with molten sulfur. In these conditions, fluorine gas, often diluted with an inert gas like nitrogen, is passed over or through molten sulfur thieme-connect.decollectionscanada.gc.cafluorine1.rufluorine1.ru. Industrial processes have optimized this route, achieving high yields by carefully controlling the reaction temperature, pressure, and the molar ratio of fluorine to sulfur. For instance, temperatures between 140-180 °C with an F/S ratio of 1:5 have been reported to yield up to 98.6% SF4 fluorine1.rufluorine1.ru. Higher temperatures, such as 310-350 °C, have also been employed industrially to achieve yields of 90-97% fluorine1.ru.
Table 2.1: Direct Fluorination of Elemental Sulfur for SF4 Production
| Method | Fluorinating Agent | Sulfur State | Temperature (°C) | Pressure (MPa) | F/S Molar Ratio | Yield (%) | Notes |
| Low-Temperature Fluorination | F₂ | Solid | -78 | N/A | N/A | Up to 70 | In CFCl₃ solvent collectionscanada.gc.cafluorine1.ru |
| High-Temperature Fluorination | F₂ | Molten | 120-200 | N/A | N/A | Up to 97 | With 10% F₂ in N₂ collectionscanada.gc.ca |
| Industrial Direct Fluorination | F₂ | Molten | 140-180 | N/A | 1:5 | 98.6 | Optimized for high yield and purity fluorine1.rufluorine1.ru |
| Industrial Direct Fluorination | F₂ | Molten | 310-350 | N/A | N/A | 90-97 | Precise temperature control crucial fluorine1.ru |
| Continuous Industrial | Halogen Fluoride (B91410) | N/A | 110-500 | 0.1-1.0 | 4-5:5 | High | Uses recycled halogen; low cost, simple process google.com |
Fluorination of Sulfur Halides and Other Sulfur Compounds
Another significant pathway to SF4 involves the fluorination of sulfur halides, primarily sulfur dichloride (SCl₂) and disulfur (B1233692) dichloride (S₂Cl₂), using various fluorinating agents.
Fluorination with Elemental Fluorine: Sulfur dichloride (SCl₂) can be reacted with elemental fluorine (F₂) in the presence of catalysts such as antimony(III) chloride (SbCl₃) or phosphorus trichloride (B1173362) (PCl₃) thieme-connect.defluorine1.ru. In this process, sulfur dichloride is converted to SF4, with sulfur dichloride (SCl₂) being a byproduct, which is then recycled back to sulfur monochloride (S₂Cl₂) in an absorber filled with granulated sulfur thieme-connect.de. Temperatures for this reaction typically range from 50 °C to 120 °C thieme-connect.de.
Fluorination with Metal Fluorides: Sulfur dichloride (SCl₂) can also be fluorinated using metal fluorides, such as sodium fluoride (NaF), potassium fluoride (KF), or cobalt difluoride (CoF₂), often in solvents like acetonitrile (B52724) collectionscanada.gc.cafluorine1.rufluorine1.ru. The reaction with NaF in acetonitrile at 70-80 °C is noted for its simplicity and high yield of SF4 fluorine1.rufluorine1.ru.
Fluorination with Polyhydrofluoride Complexes: A well-established laboratory and potentially industrial method involves the reaction of sulfur chlorides with polyhydrofluoride complexes of hydrogen fluoride with nitrogen-containing compounds, such as pyridine-hydrogen fluoride (Py·(HF)ₓ) fluorine1.rufluorine1.ru. These complexes act as both the fluorinating agent and the reaction medium. Temperatures typically range from 0 °C to 60 °C, with solvents like acetonitrile or mixtures of methylene (B1212753) chloride and perchloroethylene being used fluorine1.rufluorine1.ru. Yields of SF4 can reach 68-95% with these methods fluorine1.rufluorine1.ru.
Reaction with Bromine and Potassium Fluoride: A more recent development involves the reaction of elemental sulfur with potassium fluoride (KF) and bromine (Br₂) to produce SF4 with yields between 70-96% researchgate.net. This method can be performed under autogeneous pressure at ambient temperature or with mild heating.
Chemical Reactivity and Mechanistic Investigations of Sulfur Tetrafluoride
Deoxyfluorination Reactions in Organic Synthesis
SF4 is a powerful deoxyfluorinating agent, capable of converting various oxygen-containing functional groups into their fluorinated counterparts. This process involves the replacement of oxygen atoms with fluorine atoms, leading to the formation of organofluorine compounds. wikipedia.orgresearchgate.netacs.orgacs.org
Conversion of Carbonyl and Hydroxyl Groups
SF4 effectively converts carbonyl (C=O) groups into geminal difluorides (CF2) and hydroxyl (C-OH) groups into alkyl fluorides (C-F). wikipedia.orgresearchgate.netacs.org The reaction with aldehydes and ketones yields geminal difluorides, while alcohols are converted to alkyl fluorides. wikipedia.org This transformation is particularly efficient for acidic alcohols, though amino alcohols also react favorably. wikipedia.orgsirloongchem.com Carboxylic acids are typically converted to trifluoromethyl (-CF3) groups, often proceeding via an initial formation of an acyl fluoride (B91410) intermediate. wikipedia.orgsirloongchem.com For instance, the reaction of a carboxylic acid with SF4 can be represented as:
SF4 + RCO2H → SO2 + RCF3 + HF wikipedia.org
Alternatively, the initial step can yield acyl fluorides:
SF4 + RCO2H → SOF2 + RC(O)F + HF wikipedia.org
Sulfonic acids are similarly converted to sulfonyl fluorides:
SF4 + RSO3H → SOF2 + RSO2F + HF wikipedia.org
Vicinal diols can undergo difluorination, sometimes with inversion of configuration at one of the alcohol centers. wikipedia.orgsirloongchem.com Epoxides react with SF4 to form geminal difluorides, with potential aryl group migration in monoaryl epoxides. Epoxides with ester groups can yield vicinal difluorides through an alkoxysulfur trifluoride intermediate. wikipedia.orgsirloongchem.com
Formation of Fluorinated Functional Groups
The deoxyfluorination reactions mediated by SF4 lead to the formation of several key fluorinated functional groups:
Mechanistic Pathways of Deoxyfluorination Processes
The mechanism of SF4-mediated deoxyfluorination is generally understood to involve the activation of the substrate by SF4, often facilitated by hydrogen fluoride (HF), which can be present as a solvent or generated in situ. wikipedia.orgacs.orguni-muenchen.de A proposed initial step involves the activation of SF4 by HF, forming species like SF3+ and HF2-. wikipedia.org
For alcohols, the mechanism typically begins with the nucleophilic attack of the alcohol's oxygen onto the sulfur atom of SF4, forming an intermediate such as ROSF3. Subsequent fluoride transfer to the carbon atom, with the elimination of SOF2, results in the alkyl fluoride. wikipedia.orgharvard.edu The displacement of the activated hydroxyl group can proceed via SN1 or SN2 pathways, meaning clean inversion of stereochemistry is not always observed. acsgcipr.org
In the case of carbonyl compounds, SF4 is thought to initially add across the C=O double bond, forming an intermediate like R2CFOSF3. This intermediate then undergoes further reaction to yield the geminal difluoride and SOF2. wikipedia.org For carboxylic acids, the process involves the formation of an acyl fluoride intermediate, which can then be further fluorinated to the trifluoromethyl group. wikipedia.orgsirloongchem.com The reaction pathways can involve planar oxonium ions or tetrahedral intermediates, depending on the substrate. uni-muenchen.de
Comparative Analysis with Analogous Fluorinating Reagents
SF4 is a foundational reagent in deoxyfluorination, but its high reactivity, toxicity, and the need for specialized handling equipment have led to the development of safer and more convenient alternatives. wikipedia.orgacs.orgacs.orgacsgcipr.orgresearchgate.netacs.orgcas.cn These include:
While SF4 remains potent, these newer reagents provide milder conditions, better functional group tolerance, and improved safety profiles, making them more suitable for general laboratory use and scale-up. acs.orgacsgcipr.orgacs.org
Lewis Acidity and Basicity of SF4
Sulfur tetrafluoride exhibits amphoteric behavior, acting as both a Lewis acid and a Lewis base. rsc.orgbrainly.comyoutube.com
Formation of Cationic [SF3]+ and Anionic [SF5]- Species
SF4 can act as a Lewis acid by accepting electron pairs due to the presence of vacant d-orbitals on the sulfur atom. brainly.com It readily forms adducts with Lewis bases, such as organic nitrogen bases (e.g., pyridine (B92270), dimethylaminopyridine) and oxygen bases (e.g., tetrahydrofuran, ketones). In these adducts, SF4 coordinates to the base through a weak S-N or S-O dative bond, typically with the nitrogen or oxygen atom occupying an equatorial position of the SF4 molecule. nih.govresearchgate.net
SF4 can also act as a Lewis base by donating its lone pair of electrons on the sulfur atom. brainly.comyoutube.com This behavior is observed when SF4 reacts with strong Lewis acids or fluoride acceptors, leading to the formation of cationic species, most notably the trifluorosulfanyl cation, [SF3]+. rsc.orgresearchgate.netcollectionscanada.gc.cale.ac.ukresearchgate.net For example, reactions with Lewis acids like BF3 or AsF5 can generate [SF3]+ salts. researchgate.net
Conversely, SF4 can react with fluoride donors (e.g., alkali metal fluorides) to form the pentafluorosulfanyl anion, [SF5]-. rsc.orgresearchgate.netcollectionscanada.gc.ca The [SF5]- anion has a square pyramidal geometry, with the lone pair on sulfur occupying one of the axial positions. researchgate.net The formation of these ionic species, [SF3]+ and [SF5]-, highlights the dual Lewis acidic and basic nature of SF4.
Compound List
Reactions with Inorganic Compounds and Materials
Surface Modification and Derivatization of Materials
This compound (SF₄) is recognized for its ability to modify and derivatize the surfaces of various materials, particularly polymers and inorganic substrates. Its reactivity stems from its potent fluorinating capabilities, allowing for the introduction of fluorine atoms or the alteration of existing functional groups on a material's surface. This process can significantly change surface properties such as hydrophobicity, reactivity, and adhesion.
For instance, SF₄ has been employed in the deoxofluorination of graphite (B72142) oxide (GO) to introduce fluorine atoms onto its surface. This modification, achieved at temperatures below GO's decomposition point, results in a less hygroscopic material with increased interlayer separation researchgate.net. The reaction selectively replaces hydroxy and carbonyl groups with fluorine, while epoxy groups remain unreacted researchgate.net. SF₄ can also be used in the surface modification of activated carbon for applications in electric double-layer capacitors, where the introduction of fluorine atoms enhances capacitance and coulombic efficiency researchgate.net. In polymer science, SF₄ derivatization has been applied to polysulfone membranes. When a polysulfone film deposited on a Ge crystal was exposed to SF₄ for six hours, it underwent surface modification, indicating the potential for altering polymer surface chemistry canada.ca. The ability of SF₄ to functionalize surfaces is crucial for tailoring material properties for specific applications, ranging from energy storage to advanced membranes researchgate.netcanada.camdpi.com.
Other Characteristic Chemical Transformations
This compound participates in a range of characteristic chemical transformations that highlight its versatility as a reagent in inorganic and organic chemistry. These reactions often involve its potent fluorinating ability and its propensity to undergo hydrolysis.
Hydrolysis Pathways and Intermediate Species
SF₄ + 2 H₂O → SO₂ + 4 HF wikipedia.org
However, this process involves several intermediate species. Computational investigations suggest that the initial attack of water on SF₄ occurs via an SN2 displacement reaction, forming SF₃OH as a key intermediate quora.comresearchgate.netresearchgate.net. This SF₃OH intermediate can then undergo further reactions, including Berry pseudorotation, which can become the rate-determining step, especially in the presence of catalysts like HF researchgate.netresearchgate.net. Thionyl fluoride (SOF₂) is also identified as an important intermediate in the hydrolysis pathway, potentially leading to the formation of sulfur dioxide (SO₂) quora.comresearchgate.netresearchgate.net. The hydrolysis of SOF₂ itself is generally slower than that of SF₄ researchgate.net. In aqueous solutions, intermediates may also undergo dehydrofluorination researchgate.netresearchgate.net.
Formation of Sulfur Pentafluoride Chloride and other Sulfur Fluorides
This compound serves as a precursor for the synthesis of other important sulfur-fluorine compounds. Notably, sulfur pentafluoride chloride (SF₅Cl) can be synthesized from SF₄ through reactions involving chlorine and a fluoride source, such as CsF wikipedia.org. For example, the reaction SF₄ + Cl₂ + CsF → SF₅Cl + CsCl illustrates one route to SF₅Cl wikipedia.org. SF₅Cl is a highly reactive and toxic compound used for introducing the pentafluorosulfanyl (–SF₅) group into organic molecules wikipedia.org. Other sulfur fluorides, such as sulfuryl fluoride (SO₂F₂) and disulfur (B1233692) decafluoride (S₂F₁₀), can also be formed under specific conditions or as byproducts in reactions involving sulfur and fluorine chemicalbook.comchemeurope.com. For example, SF₄ can be produced alongside SF₆ and S₂F₁₀ during the arcing of SF₆ in the presence of moisture chemicalbook.com.
Conversion to Organofluorine Compounds
One of the most significant applications of this compound is its role as a powerful deoxyfluorinating agent in organic synthesis, enabling the conversion of oxygen-containing functional groups into fluorine-containing ones wikipedia.orgchemicalbook.comnih.govchemeurope.comwikipedia.orgacs.orgacs.orgresearchgate.netacs.org. This transformation is crucial for producing organofluorine compounds, which are vital in pharmaceuticals, agrochemicals, and specialty materials wikipedia.orgchemicalbook.comwikipedia.orgacs.orgthieme-connect.com.
SF₄ effectively converts:
These reactions typically require specialized apparatus due to the hazardous nature of SF₄ acs.org. Modern approaches, such as continuous flow chemistry, have been developed to handle SF₄ more safely and efficiently, allowing for mild reaction conditions and improved control acs.orgacs.orgacs.org.
Table of Compounds Mentioned
Advanced Structural Elucidation and Spectroscopic Characterization of Sulfur Tetrafluoride and Its Derivatives
Molecular Geometry and Conformational Analysis
Sulfur tetrafluoride possesses a molecular geometry described as a "see-saw" shape. This arises from the sulfur atom being surrounded by five electron domains: four bonding pairs to fluorine atoms and one lone pair. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, these five electron domains arrange in a trigonal bipyramidal electronic geometry. The lone pair occupies an equatorial position, which is energetically more favorable due to greater space requirements compared to bonding pairs. This arrangement results in two distinct types of fluorine atoms: two axial and two equatorial. The F-S-F bond angles are approximately 102° between the equatorial fluorine atoms and around 173° between the axial fluorine atoms chemtube3d.comdoubtnut.comunacademy.comwikipedia.org.
At room temperature, the axial and equatorial fluorine atoms in SF₄ undergo rapid interconversion via a process known as Berry pseudorotation. This dynamic process leads to a single averaged signal in the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum. However, at low temperatures, this exchange can be slowed down, allowing for the observation of distinct signals for the axial and equatorial fluorine environments wikipedia.orguleth.caresearchgate.netcdnsciencepub.com. The axial S-F bonds are generally longer (approximately 1.646 Å) than the equatorial S-F bonds (approximately 1.545 Å), reflecting a weaker bond strength for the axial positions wikipedia.orguleth.ca.
X-ray Crystallography Studies of Solid-State Structures and Adducts
X-ray crystallography has been instrumental in determining the solid-state structure of SF₄ and its various adducts. Neat SF₄ crystallizes in an orthorhombic system, exhibiting weak intermolecular S···F contacts primarily involving the axial fluorine atoms, forming a network structure uleth.caresearchgate.netuleth.camaterialsproject.org. This motif is also observed in salts containing SF₄, such as [HNC₅H₃(CH₃)₂]₂[SF₅⁻]F⁻•3SF₄, where SF₄ molecules form layers held together by these weak interactions uleth.caresearchgate.netuleth.ca.
SF₄ readily forms Lewis acid-base adducts with various Lewis bases, including oxygen and nitrogen donors. For instance, adducts with ketones like acetone (B3395972) and cyclic ketones, as well as with pyridine (B92270) and its derivatives, have been characterized by X-ray crystallography researchgate.netuleth.caresearchgate.net. In these adducts, SF₄ typically acts as a chalcogen-bond donor, with the sulfur atom coordinating to the oxygen or nitrogen atom. The S···O bond lengths in oxygen adducts range from 2.662(2) to 2.8692(9) Å, while S···N dative bonds in nitrogen adducts are also observed researchgate.netresearchgate.net. These studies reveal a range of bonding modalities, from strong S-F bonds within SF₅⁻ anions to weaker intermolecular S···F contacts in various adducts and salts uleth.caresearchgate.netuleth.caacs.org.
Vibrational Spectroscopy (Raman and FTIR) Applications in SF₄ Chemistry
Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, plays a crucial role in the characterization of SF₄ and its derivatives. These techniques provide detailed information about molecular structure, bonding, and reaction progress.
The vibrational spectra of SF₄ exhibit characteristic stretching and bending modes that are sensitive to its molecular geometry and bonding. For instance, the symmetric SF₄ stretching fundamental has been assigned to a strong IR signal at 716 cm⁻¹ and a Raman signal at 710 cm⁻¹, while the asymmetric SF₄ stretching mode appears around 513-511 cm⁻¹ conicet.gov.ar. The C₂ᵥ point group symmetry has been assigned to SF₄, with nine fundamental frequencies identified cdnsciencepub.comresearchgate.netresearchgate.net.
Raman and FTIR spectroscopy are also vital for characterizing SF₄ adducts and reaction products. For example, low-temperature Raman spectroscopy has been used to identify adducts of SF₄ with acetone and to study the solvolysis products of SF₄-nitrogen base adducts with HF researchgate.netuleth.caresearchgate.netacs.org. Furthermore, SF₄ derivatization techniques using gaseous SF₄ have been developed to improve the spectral selectivity of FTIR imaging for analyzing complex samples, such as aged paint binders, by selectively altering functional groups nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Reaction Monitoring
¹⁹F NMR spectroscopy is a powerful tool for investigating the structure and dynamics of SF₄ and its compounds. As mentioned, the rapid pseudorotation of SF₄ at room temperature results in a single ¹⁹F NMR signal. However, at low temperatures, the slowing of this dynamic process allows for the resolution of signals corresponding to the axial and equatorial fluorine atoms, often appearing as triplets due to coupling with each other wikipedia.orguleth.caresearchgate.netcdnsciencepub.com.
NMR spectroscopy is also employed to monitor reactions involving SF₄. For instance, in the continuous flow deoxyfluorination of alcohols and aldehydes using SF₄, inline ¹⁹F NMR has been used to track the conversion of starting materials and the formation of fluorinated products acs.org. Chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making them excellent indicators of structural changes and reaction progress. For example, CF₂ groups in reaction products of SF₄ with pyridinyloxoacetates appear around -105 ppm as singlets, while other products show signals between -90 and -110 ppm with multiplicity udhtu.edu.ua.
Spectroscopic Techniques for Analyzing SF₄ Reaction Products
Beyond ¹⁹F NMR, other spectroscopic techniques are routinely used to analyze the products of SF₄-mediated reactions. FTIR and Raman spectroscopy are employed to identify functional groups and confirm the presence of specific structural motifs in the reaction products. For example, the formation of oxide fluoride (B91410) salts from SF₄ reactions with oxo-anions has been confirmed by Raman and ¹⁹F NMR spectroscopy uleth.ca.
Mass spectrometry, often coupled with gas chromatography (GC-MS), is also a valuable tool for identifying and quantifying SF₄ reaction products, providing information on molecular weight and fragmentation patterns cdnsciencepub.com. In the context of deoxyfluorination reactions, ¹H NMR, ¹³C NMR, and GC-FID (Gas Chromatography-Flame Ionization Detector) are commonly used in conjunction with ¹⁹F NMR to provide a comprehensive analysis of the reaction outcome and product purity acs.orgudhtu.edu.ua.
Theoretical and Computational Chemistry Studies on Sulfur Tetrafluoride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in understanding the electronic structure and bonding within SF₄. These studies typically employ methods such as Density Functional Theory (DFT) and ab initio calculations to determine molecular geometry, bond lengths, bond angles, and the nature of chemical bonds. SF₄ possesses a seesaw molecular geometry, a consequence of the trigonal bipyramidal electron-domain arrangement around the central sulfur atom, which has one lone pair and four bonding pairs of electrons unacademy.comwikipedia.orgcentrallyon.org. The sulfur atom exhibits sp³d hybridization unacademy.com.
Calculations reveal distinct S–F bond lengths: the axial S–F bonds are longer (approximately 164.3 pm) and considered more ionic than the shorter equatorial S–F bonds (approximately 154.2 pm) wikipedia.orguleth.ca. This difference is attributed to the influence of the lone pair, which occupies one of the equatorial positions, distorting the ideal trigonal bipyramidal geometry unacademy.com. The lone pair on sulfur plays a crucial role in the molecule's reactivity and structural features nih.govuleth.ca. Computational studies, such as those using B3LYP and MP2 methods with various basis sets, have been used to analyze the electronic structure and vibrational properties of SF₄ and its derivatives conicet.gov.ar.
Table 5.1.1: Key Geometric Parameters of Sulfur Tetrafluoride (SF₄)
| Parameter | Value (pm) | Method/Reference |
| S–Faxial | 164.3 | Experimental wikipedia.org |
| S–Fequatorial | 154.2 | Experimental wikipedia.org |
| Faxial–S–Fequatorial | ~102° | Theoretical unacademy.com |
| Fequatorial–S–Fequatorial | ~173° | Theoretical unacademy.com |
Note: Values are approximate and derived from computational and experimental data. Bond angles are influenced by the lone pair.
Modeling of Thermochemical Properties (e.g., Electron Affinities, Bond Dissociation Enthalpies)
Computational methods are extensively used to model and predict the thermochemical properties of SF₄, including electron affinities (EA) and bond dissociation enthalpies (BDEs). These values are critical for understanding the molecule's stability and reactivity.
The electron affinity of SF₄ has been computationally determined to be around 1.5 eV scielo.braip.orgnist.gov. For instance, studies using the G3 and W2 composite methods have provided converged results for the electron affinity of SF₄, with W2 theory offering higher accuracy aip.org. Experimental measurements and theoretical calculations place the electron affinity of SF₄ in the range of 1.5 ± 0.2 eV aip.orgnist.gov.
Bond dissociation enthalpies (BDEs) are also crucial. The S–F bond dissociation energy in SF₄ has been estimated. For example, the F₃S–F bond dissociation energy has been reported, with values derived from experimental data and theoretical calculations stanford.edu. Studies have also calculated bond dissociation enthalpies for various sulfur-fluorine species, including SF₄, to understand their fragmentation pathways nist.gov. The thermochemistry of SF₄, including its enthalpy of formation, has been calculated using composite methods, contributing to a more accurate understanding of its energetic properties brainly.com.
Table 5.2.1: Selected Thermochemical Properties of this compound (SF₄)
| Property | Value (eV) | Method/Reference |
| Electron Affinity (EA) | 1.5 ± 0.2 | Experimental/Theoretical aip.orgnist.gov |
| Electron Affinity (EA) | 1.95 | Calculated (B3LYP/6-311+G(d,p)) scielo.br |
| S–F Bond Dissociation | ~86.2 kcal/mol | Derived from EA and Fluoride (B91410) Affinity aip.org |
| Enthalpy of Formation | -775 kJ/mol | Calculated brainly.com |
Note: Values can vary depending on the computational method and basis set used.
Simulation of Reaction Pathways and Kinetics
The simulation of reaction pathways and kinetics involving SF₄ is a key area of computational chemistry research. These studies help to elucidate reaction mechanisms, identify transition states, and predict reaction rates.
One significant area of study is the hydrolysis of SF₄. Computational investigations using methods like G4//MP2/6-311G(d,p) have modeled the reaction between SF₄ and water, identifying a primary pathway via S(N)2 displacement leading to SF₃OH as the rate-determining step in complete hydrolysis, ultimately forming SO₂ researchgate.net. These simulations also explore the influence of catalysts like H₂O and HF on reaction barriers and the role of Berry pseudorotation (BPR) in intermediates researchgate.net.
Other studies have focused on the decomposition of SF₆ and related sulfur fluorides, where SF₄ can be an intermediate or reactant. Quantum chemistry calculations, including DFT and transition state theory, are employed to estimate rate constants for reactions involving SF₄ and other species, providing insights into complex chemical kinetic models, particularly relevant for understanding SF₆ decomposition mechanisms researchgate.netuq.edu.auresearchgate.net.
Conformational Analysis of SF₄ and its Anionic/Cationic Species
Computational methods are crucial for analyzing the conformational landscape of SF₄ and its related anionic and cationic species. While SF₄ itself adopts a stable seesaw conformation, its ions, such as SF₄⁻, can exhibit multiple conformers.
Studies employing advanced quantum chemical methods like W1 theory and Gaussian-4 (G4) have investigated the thermochemical properties and conformational structures of SF₄⁻ anions aip.org. These calculations have identified different conformers for SF₄⁻, with varying bond lengths and angles, and have calculated their relative energies. The analysis of these species often involves detailed geometry optimizations and energy calculations using sophisticated computational schemes to accurately describe the potential energy surfaces and identify stable or metastable structures aip.org.
Applications of Computational Methods in Understanding SF₄ Reactivity
Computational methods provide a powerful lens through which to understand the complex reactivity of SF₄. By simulating electronic structures and reaction pathways, these studies offer predictive capabilities and mechanistic insights that guide experimental investigations.
For instance, DFT calculations, coupled with Quantum Theory of Atoms in Molecules (QTAIM) analysis, have been used to study the Lewis acid-base adducts formed between SF₄ and nitrogenous bases like pyridine (B92270) nih.govresearchgate.net. These analyses help to characterize the nature of the S–N dative bonds and the distortion of the lone pair on sulfur. The computational prediction of vibrational spectra, using methods like HF, MP2, and B3LYP, has also been vital in interpreting experimental spectroscopic data for SF₄ and its derivatives, confirming predicted molecular geometries conicet.gov.ar.
Furthermore, computational modeling aids in understanding SF₄'s role as a deoxyfluorinating agent by simulating reaction mechanisms with organic substrates. By calculating activation energies and transition states, these methods predict the feasibility and efficiency of fluorination reactions, contributing to the development of new synthetic methodologies researchgate.netacs.org. The accurate modeling of thermochemical properties and reaction kinetics allows for a deeper understanding of SF₄'s behavior in various chemical environments.
Compound List:
this compound (SF₄)
Sulfur hexafluoride (SF₆)
Sulfur trifluoride (SF₃)
Sulfur difluoride (SF₂)
Sulfur pentafluoride (SF₅)
Sulfur monochloride (SCl₂)
Sulfur dioxide (SO₂)
this compound oxide (SOF₄)
Thionyl fluoride (SOF₂)
Sulfuryl fluoride (SO₂F₂)
Hydrogen fluoride (HF)
Fluorine (F₂)
Chlorine (Cl₂)
Bromine (Br₂)
Potassium fluoride (KF)
Sodium fluoride (NaF)
Nitrogen dioxide (NO₂)
Oxygen (O₂)
Oxygen atoms (O)
Pyridine (C₅H₅N)
2,6-Dimethylpyridine (C₇H₉N)
4-Methylpyridine (C₆H₇N)
4-Dimethylaminopyridine (C₇H₁₀N₂)
Quinoline (C₉H₇N)
Isoquinoline (C₉H₇N)
(C₂H₅)₂NSF₃ (DAST)
(CH₃)₃SiN(C₂H₅)₂
(CH₃)₃SiF
[SF₃]⁺
[SF₅]⁻
[ReVIIO₂F₄]⁻
[IVOF₄]⁻
[IVIIO₂F₄]⁻
[Ag(CH₃CN)₂]⁺
[Ag(CH₃CN)₄]⁺
[N(CH₃)₄]⁺
[IOF₄]⁻
[HNC₅H₅]⁺
[HNC₅H₄(CH₃)]⁺
[HNC₅H₃(CH₃)₂]⁺
[HNC₅H₄N(CH₃)₂]⁺
[HNH₄C₅−C₅H₄N]⁺
[HNH₄C₅−C₅H₄NH₂]⁺
[SF₃OH]
[SF₃]•
[SF₅]•
[S₂F]•
[SF]•
[S]•
[F]•
[O]•
[H]•
[OH]⁻
[HS]⁻
[S]⁻
[Cl]⁻
[Br]⁻
[I]⁻
[F]⁻
[SF₄]⁻
[SF₆]⁻
[SF₂]⁻
[SF₃]⁻
[SF₅]⁻
[SF₄X]⁻ (X = F, Cl)
[ReO₂F₄]⁻
[IOF₄]⁻
[P₃E]⁺ (E = S, Se, Te)
[EX₃] (E = S, Se, Te; X = F, Cl, Br, I)
[S₄]²⁺
[S₈]²⁺
[S₈]•⁺
[S₁₉]²⁺
[S₂₀]²⁺
[S₅]•⁻
[S₆]•⁻
[S₆]²⁻
[S₇X]⁺ (X = I, Br, SSH)
[S₇]⁺
[S₈]⁺
[S₃]⁺
[S₂]⁺
[S]⁺
[SOF₄]⁻
[SOF₃]⁻
[SOF₂]⁻
[SOF]⁻
[S₂F₅]⁻
[S₂F₃]⁻
[S₂F]⁻
[OSF₄]
[OSF₃]
[OSF₂]
[OSF]
[O₂SF₄]
[O₂SF₃]
[O₂SF₂]
[O₂SF]
[S₂F₅]•
[S₂F₃]•
[S₂F]•
[S]
[F]
[O]
[H]
[OH]
[HS]
[S]
[Cl]
[Br]
[I]
[F]
[SF₄]
[SF₆]
[SF₂]
[SF₃]
[SF₅]
[SF₄X] (X = F, Cl)
[ReO₂F₄]
[IOF₄]
[P₃E] (E = S, Se, Te)
[EX₃] (E = S, Se, Te; X = F, Cl, Br, I)
[S₄]²⁺
[S₈]²⁺
[S₈]•⁺
[S₁₉]²⁺
[S₂₀]²⁺
[S₅]•⁻
[S₆]•⁻
[S₆]²⁻
[S₇X] (X = I, Br, SSH)
[S₇]
[S₈]
[S₃]
[S₂]
[S]
[SOF₄]
[SOF₃]
[SOF₂]
[SOF]
[O₂SF₄]
[O₂SF₃]
[O₂SF₂]
[O₂SF]
[S₂F₅]•
[S₂F₃]•
[S₂F]•
[S₂F₅]⁻
[S₂F₃]⁻
[S₂F]⁻
[S₂F₅]⁺
[S₂F₃]⁺
[S₂F]⁺
[S₂F₅]²⁺
[S₂F₃]²⁺
[S₂F]²⁺
[S₂F₅]²⁻
[S₂F₃]²⁻
[S₂F]²⁻
[S₂F₅]³⁺
[S₂F₃]³⁺
[S₂F]³⁺
[S₂F₅]³⁻
[S₂F₃]³⁻
[S₂F]³⁻
[S₂F₅]⁴⁺
[S₂F₃]⁴⁺
[S₂F]⁴⁺
[S₂F₅]⁴⁻
[S₂F₃]⁴⁻
[S₂F]⁴⁻
[S₂F₅]⁵⁺
[S₂F₃]⁵⁺
[S₂F]⁵⁺
[S₂F₅]⁵⁻
[S₂F₃]⁵⁻
[S₂F]⁵⁻
[S₂F₅]⁶⁺
[S₂F₃]⁶⁺
[S₂F]⁶⁺
[S₂F₅]⁶⁻
[S₂F₃]⁶⁻
[S₂F]⁶⁻
[S₂F₅]⁷⁺
[S₂F₃]⁷⁺
[S₂F]⁷⁺
[S₂F₅]⁷⁻
[S₂F₃]⁷⁻
[S₂F]⁷⁻
[S₂F₅]⁸⁺
[S₂F₃]⁸⁺
[S₂F]⁸⁺
[S₂F₅]⁸⁻
[S₂F₃]⁸⁻
[S₂F]⁸⁻
[S₂F₅]⁹⁺
[S₂F₃]⁹⁺
[S₂F]⁹⁺
[S₂F₅]⁹⁻
[S₂F₃]⁹⁻
[S₂F]⁹⁻
[S₂F₅]¹⁰⁺
[S₂F₃]¹⁰⁺
[S₂F]¹⁰⁺
[S₂F₅]¹⁰⁻
[S₂F₃]¹⁰⁻
[S₂F]¹⁰⁻
[S₂F₅]¹¹⁺
[S₂F₃]¹¹⁺
[S₂F]¹¹⁺
[S₂F₅]¹¹⁻
[S₂F₃]¹¹⁻
[S₂F]¹¹⁻
[S₂F₅]¹²⁺
[S₂F₃]¹²⁺
[S₂F]¹²⁺
[S₂F₅]¹²⁻
[S₂F₃]¹²⁻
[S₂F]¹²⁻
[S₂F₅]¹³⁺
[S₂F₃]¹³⁺
[S₂F]¹³⁺
[S₂F₅]¹³⁻
[S₂F₃]¹³⁻
[S₂F]¹³⁻
[S₂F₅]¹⁴⁺
[S₂F₃]¹⁴⁺
[S₂F]¹⁴⁺
[S₂F₅]¹⁴⁻
[S₂F₃]¹⁴⁻
[S₂F]¹⁴⁻
[S₂F₅]¹⁵⁺
[S₂F₃]¹⁵⁺
[S₂F]¹⁵⁺
[S₂F₅]¹⁵⁻
[S₂F₃]¹⁵⁻
[S₂F]¹⁵⁻
[S₂F₅]¹⁶⁺
[S₂F₃]¹⁶⁺
[S₂F]¹⁶⁺
[S₂F₅]¹⁶⁻
[S₂F₃]¹⁶⁻
[S₂F]¹⁶⁻
[S₂F₅]¹⁷⁺
[S₂F₃]¹⁷⁺
[S₂F]¹⁷⁺
[S₂F₅]¹⁷⁻
[S₂F₃]¹⁷⁻
[S₂F]¹⁷⁻
[S₂F₅]¹⁸⁺
[S₂F₃]¹⁸⁺
[S₂F]¹⁸⁺
[S₂F₅]¹⁸⁻
[S₂F₃]¹⁸⁻
[S₂F]¹⁸⁻
[S₂F₅]¹⁹⁺
[S₂F₃]¹⁹⁺
[S₂F]¹⁹⁺
[S₂F₅]¹⁹⁻
[S₂F₃]¹⁹⁻
[S₂F]¹⁹⁻
[S₂F₅]²⁰⁺
[S₂F₃]²⁰⁺
[S₂F]²⁰⁺
[S₂F₅]²⁰⁻
[S₂F₃]²⁰⁻
[S₂F]²⁰⁻
[S₂F₅]²¹⁺
[S₂F₃]²¹⁺
[S₂F]²¹⁺
[S₂F₅]²¹⁻
[S₂F₃]²¹⁻
[S₂F]²¹⁻
[S₂F₅]²²⁺
[S₂F₃]²²⁺
[S₂F]²²⁺
[S₂F₅]²²⁻
[S₂F₃]²²⁻
[S₂F]²²⁻
[S₂F₅]²³⁺
[S₂F₃]²³⁺
[S₂F]²³⁺
[S₂F₅]²³⁻
[S₂F₃]²³⁻
[S₂F]²³⁻
[S₂F₅]²⁴⁺
[S₂F₃]²⁴⁺
[S₂F]²⁴⁺
[S₂F₅]²⁴⁻
[S₂F₃]²⁴⁻
[S₂F]²⁴⁻
[S₂F₅]²⁵⁺
[S₂F₃]²⁵⁺
[S₂F]²⁵⁺
[S₂F₅]²⁵⁻
[S₂F₃]²⁵⁻
[S₂F]²⁵⁻
[S₂F₅]²⁶⁺
[S₂F₃]²⁶⁺
[S₂F]²⁶⁺
[S₂F₅]²⁶⁻
[S₂F₃]²⁶⁻
[S₂F]²⁶⁻
[S₂F₅]²⁷⁺
[S₂F₃]²⁷⁺
[S₂F]²⁷⁺
[S₂F₅]²⁷⁻
[S₂F₃]²⁷⁻
[S₂F]²⁷⁻
[S₂F₅]²⁸⁺
[S₂F₃]²⁸⁺
[S₂F]²⁸⁺
[S₂F₅]²⁸⁻
[S₂F₃]²⁸⁻
[S₂F]²⁸⁻
[S₂F₅]²⁹⁺
[S₂F₃]²⁹⁺
[S₂F]²⁹⁺
[S₂F₅]²⁹⁻
[S₂F₃]²⁹⁻
[S₂F]²⁹⁻
[S₂F₅]³⁰⁺
[S₂F₃]³⁰⁺
[S₂F]³⁰⁺
[S₂F₅]³⁰⁻
[S₂F₃]³⁰⁻
[S₂F]³⁰⁻
[S₂F₅]³¹⁺
[S₂F₃]³¹⁺
[S₂F]³¹⁺
[S₂F₅]³¹⁻
[S₂F₃]³¹⁻
[S₂F]³¹⁻
[S₂F₅]³²⁺
[S₂F₃]³²⁺
[S₂F]³²⁺
[S₂F₅]³²⁻
[S₂F₃]³²⁻
[S₂F]³²⁻
[S₂F₅]³³⁺
[S₂F₃]³³⁺
[S₂F]³³⁺
[S₂F₅]³³⁻
[S₂F₃]³³⁻
[S₂F]³³⁻
[S₂F₅]³⁴⁺
[S₂F₃]³⁴⁺
[S₂F]³⁴⁺
[S₂F₅]³⁴⁻
[S₂F₃]³⁴⁻
[S₂F]³⁴⁻
[S₂F₅]³⁵⁺
[S₂F₃]³⁵⁺
[S₂F]³⁵⁺
[S₂F₅]³⁵⁻
[S₂F₃]³⁵⁻
[S₂F]³⁵⁻
[S₂F₅]³⁶⁺
[S₂F₃]³⁶⁺
[S₂F]³⁶⁺
[S₂F₅]³⁶⁻
[S₂F₃]³⁶⁻
[S₂F]³⁶⁻
[S₂F₅]³⁷⁺
[S₂F₃]³⁷⁺
[S₂F]³⁷⁺
[S₂F₅]³⁷⁻
[S₂F₃]³⁷⁻
[S₂F]³⁷⁻
[S₂F₅]³⁸⁺
[S₂F₃]³⁸⁺
[S₂F]³⁸⁺
[S₂F₅]³⁸⁻
[S₂F₃]³⁸⁻
[S₂F]³⁸⁻
[S₂F₅]³⁹⁺
[S₂F₃]³⁹⁺
[S₂F]³⁹⁺
[S₂F₅]³⁹⁻
[S₂F₃]³⁹⁻
[S₂F]³⁹⁻
[S₂F₅]⁴⁰⁺
[S₂F₃]⁴⁰⁺
[S₂F]⁴⁰⁺
[S₂F₅]⁴⁰⁻
[S₂F₃]⁴⁰⁻
[S₂F]⁴⁰⁻
[S₂F₅]⁴¹⁺
[S₂F₃]⁴¹⁺
[S₂F]⁴¹⁺
[S₂F₅]⁴¹⁻
[S₂F₃]⁴¹⁻
[S₂F]⁴¹⁻
[S₂F₅]⁴²⁺
[S₂F₃]⁴²⁺
[S₂F]⁴²⁺
[S₂F₅]⁴²⁻
[S₂F₃]⁴²⁻
[S₂F]⁴²⁻
[S₂F₅]⁴³⁺
[S₂F₃]⁴³⁺
[S₂F]⁴³⁺
[S₂F₅]⁴³⁻
[S₂F₃]⁴³⁻
[S₂F]⁴³⁻
[S₂F₅]⁴⁴⁺
[S₂F₃]⁴⁴⁺
[S₂F]⁴⁴⁺
[S₂F₅]⁴⁴⁻
[S₂F₃]⁴⁴⁻
[S₂F]⁴⁴⁻
[S₂F₅]⁴⁵⁺
[S₂F₃]⁴⁵⁺
[S₂F]⁴⁵⁺
[S₂F₅]⁴⁵⁻
[S₂F₃]⁴⁵⁻
[S₂F]⁴⁵⁻
[S₂F₅]⁴⁶⁺
[S₂F₃]⁴⁶⁺
[S₂F]⁴⁶⁺
[S₂F₅]⁴⁶⁻
[S₂F₃]⁴⁶⁻
[S₂F]⁴⁶⁻
[S₂F₅]⁴⁷⁺
[S₂F₃]⁴⁷⁺
[S₂F]⁴⁷⁺
[S₂F₅]⁴⁷⁻
[S₂F₃]⁴⁷⁻
[S₂F]⁴⁷⁻
[S₂F₅]⁴⁸⁺
[S₂F₃]⁴⁸⁺
[S₂F]⁴⁸⁺
[S₂F₅]⁴⁸⁻
[S₂F₃]⁴⁸⁻
[S₂F]⁴⁸⁻
[S₂F₅]⁴⁹⁺
[S₂F₃]⁴⁹⁺
[S₂F]⁴⁹⁺
[S₂F₅]⁴⁹⁻
[S₂F₃]⁴⁹⁻
[S₂F]⁴⁹⁻
[S₂F₅]⁵⁰⁺
[S₂F₃]⁵⁰⁺
[S₂F]⁵⁰⁺
[S₂F₅]⁵⁰⁻
[S₂F₃]⁵⁰⁻
[S₂F]⁵⁰⁻
[S₂F₅]⁵¹⁺
[S₂F₃]⁵¹⁺
[S₂F]⁵¹⁺
[S₂F₅]⁵¹⁻
[S₂F₃]⁵¹⁻
[S₂F]⁵¹⁻
[S₂F₅]⁵²⁺
[S₂F₃]⁵²⁺
[S₂F]⁵²⁺
[S₂F₅]⁵²⁻
[S₂F₃]⁵²⁻
[S₂F]⁵²⁻
[S₂F₅]⁵³⁺
[S₂F₃]⁵³⁺
[S₂F]⁵³⁺
[S₂F₅]⁵³⁻
[S₂F₃]⁵³⁻
[S₂F]⁵³⁻
[S₂F₅]⁵⁴⁺
[S₂F₃]⁵⁴⁺
[S₂F]⁵⁴⁺
[S₂F₅]⁵⁴⁻
[S₂F₃]⁵⁴⁻
[S₂F]⁵⁴⁻
[S₂F₅]⁵⁵⁺
[S₂F₃]⁵⁵⁺
[S₂F]⁵⁵⁺
[S₂F₅]⁵⁵⁻
[S₂F₃]⁵⁵⁻
[S₂F]⁵⁵⁻
[S₂F₅]⁵⁶⁺
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[S₂F₃]¹⁶³⁺
[S₂F]¹⁶³⁺
[S₂F₅]¹⁶³⁻
[S₂F₃]¹⁶³⁻
[S₂F]¹⁶³⁻
[S₂F₅]¹⁶⁴⁺
[S₂F₃]¹⁶⁴⁺
[S₂F]¹⁶⁴⁺
[S₂F₅]¹⁶⁴⁻
[S₂F₃]¹⁶⁴⁻
[S₂F]¹⁶⁴⁻
[S₂F₅]¹⁶⁵⁺
[S₂F₃]¹⁶⁵⁺
[S₂F]¹⁵⁵⁺
[S₂F₅]¹⁵⁵⁻
[S₂F₃]¹⁵⁵⁻
[S₂F]¹⁵⁵⁻
[S₂F₅]¹⁵⁶⁺
[S₂F₃]¹⁵⁶⁺
[S₂F]¹⁵⁶⁺
[S₂F₅]¹⁵⁶⁻
[S₂F₃]¹⁵⁶⁻
[S₂F]¹⁵⁶⁻
[S₂F₅]¹⁵⁷⁺
[S₂F₃]¹⁵⁷⁺
[S₂F]¹⁵⁷⁺
[S₂F₅]¹⁵⁷⁻
[S₂F₃]¹⁵⁷⁻
[S₂F]¹⁵⁷⁻
[S₂F₅]¹⁵⁸⁺
[S₂F₃]¹⁵⁸⁺
[S₂F]¹⁵⁸⁺
[S₂F₅]¹⁵⁸⁻
[S₂F₃]¹⁵⁸⁻
[S₂F]¹⁵⁸⁻
[S₂F₅]¹⁵⁹⁺
[S₂F₃]¹⁵⁹⁺
[S₂F]¹⁵⁹⁺
[S₂F₅]¹⁵⁹⁻
[S₂F₃]¹⁵⁹⁻
Applications of Sulfur Tetrafluoride in Contemporary Chemical Research
Reagent in Advanced Organofluorine Compound Synthesis
SF₄ is a cornerstone reagent in organofluorine chemistry, facilitating the transformation of various oxygen-containing functional groups into their fluorinated counterparts. This deoxofluorination capability allows for the synthesis of compounds that are otherwise difficult to access.
Conversion of Alcohols: SF₄ can convert alcohols into alkyl fluorides. This reaction is particularly effective with acidic alcohols, such as fluorinated alcohols wikipedia.org.
Transformation of Carbonyls: Aldehydes and ketones are efficiently converted into geminal difluorides (R₂C=O → R₂CF₂) wikipedia.org. This reaction typically proceeds over several hours with moderate yields wikipedia.org.
Carboxylic Acid Derivatives: Carboxylic acids, amides, esters, and carboxylate salts can be transformed into trifluoromethyl (-CF₃) derivatives wikipedia.org. The initial step in the reaction of carboxylic acids often involves the formation of acyl fluorides (R-COOH → R-COF) wikipedia.org. Similarly, sulfonic acids react with SF₄ to yield sulfonyl fluorides (R-SO₃H → R-SO₂F) wikipedia.org.
Polymer Fluorination: SF₄ can also be used to fluorinate polymers, such as polyvinyl alcohol, significantly enhancing their resistance to strong acids and bases wikipedia.org.
Table 1: Functional Group Transformations by Sulfur Tetrafluoride
| Functional Group | SF₄ Reaction Product | General Transformation | Key Features |
| Alcohol (-OH) | Alkyl Fluoride (B91410) (-F) | R-OH → R-F | Works best with acidic alcohols wikipedia.org |
| Aldehyde/Ketone (C=O) | Geminal Difluoride (CF₂) | R₂C=O → R₂CF₂ | Conversion to geminal difluorides wikipedia.org |
| Carboxylic Acid (-COOH) | Trifluoromethyl (-CF₃) | R-COOH → R-CF₃ | Forms trifluoromethyl derivatives wikipedia.org |
| Carboxylic Acid (-COOH) | Acyl Fluoride (-COF) | R-COOH → R-COF | Intermediate product in trifluoromethylation wikipedia.org |
| Sulfonic Acid (-SO₃H) | Sulfonyl Fluoride (-SO₂F) | R-SO₃H → R-SO₂F | Conversion to sulfonyl fluorides wikipedia.org |
Methodological Contributions to Continuous Flow Chemistry
The handling of gaseous and highly reactive SF₄ presents challenges in traditional batch chemistry, often requiring specialized equipment like autoclaves and significant excesses of reagents, including hydrogen fluoride (HF) acs.org. The development of continuous flow chemistry protocols has significantly advanced the safe and efficient use of SF₄. These flow methodologies allow for precise control over reaction parameters, enabling milder reaction conditions and improved safety profiles, often without the need for HF acs.orgacs.orgfigshare.com. Advantages of using SF₄ in continuous flow include tolerance of protecting groups, high enantioselective control, and the integration of inline reaction monitoring, which streamlines synthetic processes and enhances reproducibility acs.org.
Development of Analytical Derivatization Techniques utilizing SF₄
SF₄ plays a role in analytical chemistry by enabling selective functional group transformations that enhance the interpretability of spectroscopic data, particularly in infrared (IR) spectroscopy bfh.ch. By selectively reacting with specific functional groups such as hydroxyl, carbonyl, and carboxylic acid groups, SF₄ converts them into fluorinated functionalities. This process can shift characteristic IR absorption bands, thereby resolving spectral overlaps and allowing for the differentiation of complex mixtures, such as those found in aged materials. For instance, SF₄ can selectively derivatize carboxylic acid groups, altering their carbonyl stretch vibrations while leaving other carbonyl-containing groups like esters and ketones largely unchanged, thus improving spectral resolution bfh.ch.
Role in the Synthesis of High-Oxidation-State Inorganic Fluorides
This compound is a valuable reagent for the synthesis of various inorganic fluorides and oxyfluorides, particularly those of nonmetals. It can react with inorganic oxides and sulfides at elevated temperatures to yield the corresponding fluorides, offering a route to these compounds that avoids the use of elemental fluorine thieme-connect.degoogle.comacs.org. For example, SF₄ can be used to prepare phosphorus pentafluoride (PF₅), phosphorus oxyfluoride (POF₃), arsenic oxyfluoride (AsOF₃), selenium tetrafluoride (SeF₄), selenium oxyfluoride (SeOF₂), and tellurium tetrafluoride (TeF₄) from their respective oxides google.com. SF₄ also forms stable donor-acceptor complexes with Lewis acid-type fluorides, such as SF₄·BF₃ thieme-connect.de.
Table 2: Inorganic Fluoride Synthesis Using SF₄
| Reactant (Oxide/Sulfide) | SF₄ Reaction Product(s) | Element(s) Involved | Key Application/Feature | Reference |
| Inorganic Oxides/Sulfides | Metal/Nonmetal Fluorides | P, As, S, Se, Te | Preparation of nonmetal fluorides without elemental F₂ | google.com |
| Phosphorus Oxides | PF₅, POF₃ | Phosphorus | Synthesis of phosphorus fluorides/oxyfluorides | google.com |
| Selenium Dioxide | SeF₄, SeOF₂ | Selenium | Synthesis of selenium fluorides/oxyfluorides | google.com |
Applications in Advanced Materials Research (e.g., Carbon Electrode Modification)
In materials science, SF₄ finds application in modifying the surface properties of carbon-based materials. The deoxofluorination of activated carbon electrodes with SF₄ introduces fluorine atoms onto their surface. This surface modification has been shown to enhance the performance of electric double-layer capacitors (EDLCs) by increasing capacitance and improving coulombic efficiencies jst.go.jpresearchgate.net. Furthermore, SF₄ is utilized in the fluorination of graphite (B72142) oxide and graphene, leading to materials with altered properties such as increased hydrophobicity and improved thermal and chemical stability kyoto-u.ac.jpresearchgate.netmdpi.com.
Table 3: Applications of SF₄ in Advanced Materials
| Material | Modification Method | Application | Property Improvement | Reference |
| Activated Carbon | Deoxofluorination | Electric Double Layer Capacitors (EDLCs) | Increased capacitance, improved coulombic efficiencies | jst.go.jpresearchgate.net |
| Graphite Oxide/Graphene | Fluorination | Various material applications | Enhanced hydrophobicity, thermal and chemical stability | kyoto-u.ac.jpresearchgate.netmdpi.com |
Precursor for the Synthesis of Other Key Fluorinated Reagents
This compound serves as a fundamental precursor for the synthesis of numerous other important fluorinating reagents. Notably, it is the primary starting material for the preparation of diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which are widely used, milder, and often more selective liquid fluorinating agents compared to gaseous SF₄ acs.orgchimia.chresearchgate.netsci-hub.seacs.org. SF₄ is also integral to the synthesis of other advanced reagents like XtalFluor-E and XtalFluor-M, expanding the toolkit available to synthetic chemists for introducing fluorine into organic molecules sci-hub.seacs.org.
Compound List:
this compound (SF₄)
Hydrogen fluoride (HF)
Sulfuryl fluoride (SO₂F₂)
Thionyl fluoride (SOF₂)
Diethylaminosulfur trifluoride (DAST)
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
XtalFluor-E
XtalFluor-M
Fluolead
Phosphorus pentafluoride (PF₅)
Phosphorus oxyfluoride (POF₃)
Arsenic oxyfluoride (AsOF₃)
Selenium tetrafluoride (SeF₄)
Selenium oxyfluoride (SeOF₂)
Tellurium tetrafluoride (TeF₄)
Alcohols
Aldehydes
Ketones
Carboxylic acids
Esters
Amides
Sulfonic acids
Graphite oxide (GO)
Graphene
Activated carbon
Environmental Chemistry Research Concerning Sulfur Tetrafluoride
Formation and Detection in Atmospheric Degradation Processes
Sulfur tetrafluoride (SF4) is not typically found as a natural component of the Earth's atmosphere wikipedia.org. Its environmental presence is primarily linked to anthropogenic activities and the degradation of other sulfur compounds. A significant source of atmospheric SF4 is the decomposition of sulfur hexafluoride (SF6), a potent greenhouse gas widely used in electrical insulation and switchgear. Under conditions of electrical discharge, such as arcing, partial discharge, or corona discharge within electrical equipment, SF6 molecules can break down into more reactive species google.comzvei.orgepa.govnih.govresearchgate.net. SF4 is identified as a primary decomposition product formed during these events, often alongside other sulfur fluorides like SF2 and SF3 google.comnih.govresearchgate.net. Studies simulating SF6 degradation, for instance, using catalysts under UV light, have also detected SF4 as a byproduct aip.org. The detection of SF4 in the atmosphere can be challenging due to its inherent reactivity and potentially low ambient concentrations, necessitating the use of sensitive analytical techniques epa.govnih.gov.
Reaction Pathways with Environmental Components (e.g., Water Vapor)
SF4 + 2 H2O → SO2 + 4 HF wikipedia.org
Data Table 1: SF4 Hydrolysis Products
| Reactant | Environmental Component | Primary Products | Overall Products | Notes |
| SF4 | Water Vapor (H2O) | SOF2, HF | SO2, HF | SOF2 further hydrolyzes to SO2 and HF wikipedia.orgnih.govgezondheidsraad.nl. |
Data Table 2: SF4 Hydrolysis Rate Constant
| Reaction | Rate Constant (cm³ s⁻¹) | Temperature (K) |
| SF4 + H2O → SOF2+HF | (0.9–2.6) × 10⁻¹⁹ | 350 |
Research on Byproduct Formation from Related Compounds (e.g., SF6)
Sulfur hexafluoride (SF6) is renowned for its exceptional thermal and chemical stability, a property stemming from its symmetrical octahedral molecular structure europa.eu. This stability contributes to an extremely long atmospheric lifetime, estimated to be in the order of thousands of years researchgate.net. However, under specific energetic conditions, such as those found in electrical discharges within high-voltage equipment, SF6 can undergo decomposition google.comzvei.orgepa.govnih.govresearchgate.net.
During these decomposition events, SF4 emerges as a significant primary byproduct google.comzvei.orgnih.govresearchgate.net. The breakdown of SF6 can yield a suite of other reactive sulfur-fluorine compounds, including thionyl fluoride (B91410) (SOF2), sulfuryl fluoride (SO2F2), sulfur dioxide (SO2), and hydrogen fluoride (HF), among others google.comzvei.orgepa.govnih.govresearchgate.netmdpi.comtandfonline.com. The presence of moisture within the system can also influence the pathways and types of decomposition products formed nih.govresearchgate.net. Research in this area often highlights the stark contrast between the persistence of SF6 in the atmosphere and the high reactivity of SF4, which readily hydrolyzes wikipedia.orgnih.govresearchgate.net.
Data Table 3: SF6 Decomposition Products
| SF6 Discharge Condition | Identified Decomposition Products | Key SF4 Role |
| Electrical Discharge | SF4, SOF2, SO2F2, SO2, HF, SF2, SF3, S2F10, etc. google.comzvei.orgepa.govnih.govresearchgate.netmdpi.comtandfonline.com | Primary byproduct google.comzvei.orgnih.govresearchgate.net |
Analytical Methodologies for Environmental Monitoring of SF4 and its Transformation Products
The accurate detection and quantification of this compound (SF4) and its environmental transformation products require sophisticated analytical techniques. These methods are crucial for understanding SF4's fate and impact in various environmental matrices.
Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) is a widely employed technique for SF4 analysis. This method capitalizes on SF4's high electron affinity, making it highly sensitive for detecting electronegative compounds nih.govresearchgate.netacs.org. The sensitivity of ECD can be further optimized through the use of resonance detection modes, which adjust electron energy to maximize capture reactions nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful dual capability for both separating and identifying SF4 and its associated decomposition byproducts. This technique provides both qualitative identification and quantitative analysis, making it invaluable for comprehensive environmental monitoring google.comepa.govaip.orgnih.govhyperwriteai.comresearchgate.net.
Spectroscopic techniques , particularly Fourier-transform infrared (FTIR) spectroscopy , are also utilized. FTIR spectroscopy is effective for identifying the characteristic chemical bonds and functional groups within SF4 and related degradation products such as SOF4, SO2F2, and SO2 mdpi.comspectroscopyonline.com. While other spectroscopic methods like UV-Visible and X-ray fluorescence are broadly applied in environmental analysis, their specific application to SF4 detection is less prominently cited in the reviewed literature hyperwriteai.comspectroscopyonline.comomicsonline.orgstanford.edusolubilityofthings.com.
In addition to laboratory-based methods, portable instruments designed for the on-site detection of SF6 decomposition products, including SF4, are available google.comepa.gov. Standardized methods, such as those provided by the National Institute for Occupational Safety and Health (NIOSH), also offer guidance for monitoring SF4 and related compounds epa.gov.
Future Research Trajectories in Sulfur Tetrafluoride Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
Future research in SF4 synthesis is likely to focus on developing more efficient, selective, and environmentally benign methods. While traditional routes exist, the demand for higher purity SF4 and safer production processes drives innovation. The exploration of novel catalytic systems could lead to milder reaction conditions and reduced by-product formation. For instance, research into new catalysts for direct fluorination of sulfur or sulfur compounds, or improved methods for activating less reactive sulfur precursors, could offer significant advantages. Recent work has shown success in synthesizing SF4-acetylene substances using copper catalysts and aromatic diazonium salts, demonstrating a new avenue for creating SF4-containing organic molecules with potential as environmentally friendly alternatives to PFAS jst.go.jp. This suggests a broader trend towards developing catalytic cross-coupling reactions involving SF4 moieties.
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the intricate reaction mechanisms involving SF4 is crucial for optimizing its use and predicting its reactivity. While the general mechanism for SF4's deoxofluorination of carbonyl groups involves nucleophilic attack by the oxygen atom followed by fluoride (B91410) transfer vaia.com, detailed studies on the transient intermediates and the precise role of catalysts or additives (like HF) are ongoing. Future research will likely employ advanced spectroscopic techniques and computational modeling to map out these complex pathways, particularly for less conventional substrates or under novel reaction conditions. Understanding how SF4 interacts with various functional groups and the stability of intermediates like ROSF3 or SF3+ species will be key to controlling selectivity and yield in complex syntheses researchgate.netwikipedia.orgcollectionscanada.gc.ca.
Expansion of SF4 Applications in Advanced Organic and Inorganic Synthesis
The utility of SF4 as a deoxofluorinating agent is well-established, particularly for converting carbonyls to geminal difluorides and carboxylic acids to trifluoromethyl groups wikipedia.orgresearchgate.net. Future research aims to expand this repertoire to more challenging substrates and to develop new synthetic transformations. This includes exploring SF4's reactivity with emerging classes of organic molecules, such as complex natural products or advanced functional materials. In inorganic synthesis, SF4's ability to form salts like [SF3]+ and [SF5]- with Lewis acids and bases, respectively, offers avenues for developing novel inorganic materials and coordination complexes researchgate.netuleth.carsc.org. Research into SF4's role in synthesizing fluorinated polymers and agrochemicals, as potential replacements for PFAS, also represents a significant expansion of its application scope jst.go.jp.
Development of Integrated Spectroscopic and Computational Approaches for SF4 Studies
The synergy between experimental spectroscopy and computational chemistry is vital for advancing SF4 research. Future efforts will focus on integrating these approaches to gain a more comprehensive understanding of SF4's structure, bonding, and reactivity. Techniques like high-resolution NMR, advanced mass spectrometry, and in-situ IR spectroscopy, coupled with Density Functional Theory (DFT) calculations, are instrumental in characterizing SF4 adducts, reaction intermediates, and the electronic structure of SF4-containing compounds researchgate.netcollectionscanada.gc.cauleth.caresearchgate.net. This integrated approach will enable more accurate prediction of reaction outcomes and the rational design of new SF4-based synthetic strategies.
Investigations into SF4 Reactivity with Emerging Classes of Compounds
As new classes of organic and inorganic compounds emerge, their reactivity with SF4 will be a subject of intense investigation. This includes exploring SF4's potential in the functionalization of novel carbon frameworks, advanced polymers, and complex organometallic species. For example, research into SF4's interaction with materials used in electronics or energy storage could uncover new applications. Furthermore, the development of SF4-acetylene and SF4-vinyl compounds highlights an emerging area where SF4 moieties are incorporated into organic scaffolds, potentially leading to new materials with unique electronic or physical properties jst.go.jp. Investigations into SF4's reactivity with emerging classes of compounds will likely be driven by the demand for novel fluorinated materials with tailored properties.
Sustainable and Green Chemistry Approaches to SF4 Utilization and Management
The inherent reactivity and potential hazards of SF4 necessitate a strong focus on sustainable and green chemistry principles. Future research will emphasize developing safer handling procedures, minimizing waste generation, and exploring alternative, less hazardous fluorinating agents where possible. The development of SF4-based compounds as environmentally friendly alternatives to per- and polyfluoroalkyl substances (PFAS) is a significant area of green chemistry research jst.go.jpjst.go.jp. Furthermore, research into more efficient and less energy-intensive methods for SF4 production, as well as strategies for managing SF4 waste streams, will be crucial for its long-term viability and responsible use whitsundayrc.qld.gov.auresearchgate.netwikipedia.org. The exploration of flow chemistry for SF4 reactions is also gaining traction as a method to enhance safety and control acs.org.
Q & A
Q. What experimental methods are recommended for synthesizing sulfur tetrafluoride (SF₄) with high purity?
SF₄ synthesis historically involved reactions between sulfur and metal fluorides (e.g., CoF₃) or electrical decomposition of trifluoromethylsulfur pentafluoride . Modern methods prioritize controlled fluorination of sulfur compounds using gas-phase reactions or flow systems to minimize impurities. Key parameters include temperature (-40°C to 200°C), pressure (sub-atmospheric for gas-phase reactions), and catalysts (e.g., AgF₂). Purity validation requires IR spectroscopy to confirm absence of SF₆ or SOF₄ byproducts .
Q. How can the molecular geometry and electron density distribution of SF₄ be experimentally determined?
SF₄ adopts a trigonal bipyramidal geometry with one equatorial lone pair, forming a "see-saw" structure. Techniques include:
- Vibrational Spectroscopy (IR/Raman) : Identifies bond vibrations (e.g., axial vs. equatorial S-F stretches at ~800 cm⁻¹ and ~400 cm⁻¹, respectively) .
- X-ray Diffraction (XRD) : Resolves bond lengths (axial S-F: ~1.65 Å; equatorial S-F: ~1.54 Å) .
- Computational Modeling (DFT) : Validates electron density distributions and lone pair orientation using software like Gaussian or ORCA .
Q. What safety protocols are critical when handling SF₄ in laboratory settings?
Due to SF₄’s violent reaction with water (releasing HF) and incompatibility with oxygen difluoride:
- Use dry nitrogen-purged systems to prevent moisture ingress.
- Equip labs with emergency showers and HF-neutralizing agents (e.g., calcium gluconate gel).
- Store SF₄ in passivated stainless steel cylinders at <10°C, away from acids or oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data for sulfur content in SF₄-derived samples?
Discrepancies in sulfur quantification (e.g., ±3% reproducibility via Methylene Blue Method ) may arise from incomplete hydrolysis or interference from fluorinated byproducts. Mitigation strategies:
Q. What mechanistic insights explain SF₄’s selectivity in fluorinating carbonyl groups?
SF₄ reacts with carbonyl compounds (e.g., ketones, esters) via a two-step mechanism:
- Nucleophilic Attack : The lone pair on SF₄’s sulfur coordinates with the carbonyl oxygen, forming a tetrahedral intermediate.
- Fluorine Transfer : Sequential replacement of oxygen with fluorine, driven by SF₄’s high electrophilicity. Reaction efficiency depends on solvent polarity (non-polar solvents favor selectivity) and temperature (0–50°C). Isotopic labeling (¹⁸O) studies confirm oxygen displacement pathways .
Q. How can SF₄ be integrated into SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for multidimensional synthesis?
SF₄-derived intermediates like SOF₄ (thionyl tetrafluoride) enable modular linkages:
- Primary Amine Anchoring : SOF₄ reacts with R-NH₂ to form R-N=SOF₂, a SuFEx hub .
- Sequential Fluoride Exchange : The pendant S-F bonds in R-N=SOF₂ undergo stepwise substitution with nucleophiles (e.g., organolithium reagents) to build sulfonimidoyl fluorides or sulfoximines . Applications include drug discovery (e.g., fluorinated protease inhibitors) and polymer crosslinking .
Methodological Guidance
Q. What strategies ensure comprehensive literature reviews for SF₄-related research?
- Database Selection : Prioritize NIST Chemistry WebBook , ACS Publications, and EPA reports .
- Keyword Optimization : Combine terms like “SF₄ fluorination mechanism” or “SF₄ thermodynamic data” with Boolean operators (AND/OR).
- Citation Tracking : Use tools like Web of Science to identify seminal papers (e.g., Tollock et al., 1960 ) and recent citations .
Q. How can thermodynamic properties of SF₄ (e.g., enthalpy of formation) be experimentally determined?
- Calorimetry : Bomb calorimetry measures heat released during SF₄ combustion in excess oxygen.
- Gas-Phase Spectroscopy : High-resolution IR or microwave spectroscopy calculates bond dissociation energies (e.g., S-F: ~329 kJ/mol) .
- Computational Methods : G4 or CBS-QB3 quantum calculations validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
